PC-046 is a synthetic compound classified as a diaryl oxazole, primarily recognized for its role as a tubulin-binding agent. It has garnered attention in the field of cancer research due to its ability to destabilize microtubules, which are critical components of the cytoskeleton in eukaryotic cells. The compound is notable for its selective activity against specific cancer cell lines, particularly those associated with deleted in pancreas cancer locus 4. This specificity suggests that PC-046 may have potential as a targeted therapeutic agent in oncology .
The biological activity of PC-046 is primarily linked to its effects on cancer cells. It has shown:
PC-046 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. Common steps include:
PC-046 has potential applications in various fields:
Interaction studies involving PC-046 focus on its binding affinity and selectivity towards tubulin. Key findings include:
PC-046 shares structural and functional similarities with several other compounds known for their effects on microtubules. Key comparisons include:
Compound Name | Structural Features | Mechanism of Action | Unique Aspects |
---|---|---|---|
Paclitaxel | Taxane structure | Stabilizes microtubules | Widely used in chemotherapy |
Vincristine | Indole alkaloid | Inhibits microtubule polymerization | Derived from periwinkle plant |
Colchicine | Alkaloid derived from autumn crocus | Disrupts microtubule assembly | Used historically for gout treatment |
PC-046's uniqueness lies in its selective targeting and potent binding properties compared to these established agents, potentially leading to fewer side effects and more effective treatments for specific cancers .
PC-046 exhibits low-nanomolar growth inhibition across diverse leukemia and myeloma cell models (Table 1).
Human hematological cell line | Disease type | Fifty percent growth-inhibition value (nM) ± SEM | Reference |
---|---|---|---|
RPMI 8226 (parent) | Multiple myeloma | 134 ± 14 | [1] |
RPMI 8226/IM10 | Multiple myeloma | 102 ± 28 | [1] |
RPMI 8226/Dox40 (over-expresses multiple drug resistance protein 1) | Multiple myeloma | 188 ± 6 | [1] |
NIH-H929 | Multiple myeloma | 163 ± 14 | [1] |
MM.1S | Multiple myeloma | 162 ± 40 | [1] |
U266 | Multiple myeloma | 70 ± 16 | [1] |
OCI-AML3 | Acute myeloid leukemia | 177 ± 32 | [1] |
MV-4-11 | Acute myeloid leukemia | 193 ± 11 | [1] |
The uniformly potent values (< 200 nM in all but one line) indicate that PC-046 is broadly cytotoxic to malignant hematopoietic cells, including variants that harbour multiple drug resistance protein 1 over-expression, which only modestly elevates the inhibitory concentration (188 nM versus 134 nM in the matched pair) [1].
Comparable nanomolar efficacy is observed in an array of epithelial tumour models (Table 2).
Human solid-tumour cell line | Tissue origin | Fifty percent growth-inhibition value (nM) ± SEM | Reference |
---|---|---|---|
MiaPaCa-2 | Pancreas | 296 ± 72 | [1] |
Panc-1 | Pancreas | 215 ± 49 | [1] |
BxPC-3 | Pancreas | 199 ± 48 | [1] |
PC-3 | Prostate | 105 ± 30 | [1] |
DU-145 | Prostate | 160 ± 39 | [1] |
MDA-MB-231 | Breast | 206 ± 49 | [1] |
MCF-7 | Breast | 166 ± 26 | [1] |
HCT-116 (wild type) | Colon | 100 ± 16 | [1] |
H69S | Small-cell lung cancer | 241 ± 11 | [1] |
These data confirm potent action in solid tumours, with the lowest concentration required in the prostate PC-3 line (105 nM) and the highest in MiaPaCa-2 pancreatic cells (296 nM) [1].
Pattern-matching of growth-inhibition profiles across the National Cancer Institute sixty-cell-line panel demonstrated that PC-046 most closely resembles classic microtubule-destabilising agents (Table 3).
Comparator drug | Mechanistic class | Pearson correlation with PC-046 (fifty percent growth-inhibition endpoint) | Correlation with PC-046 (total growth-inhibition endpoint) | Reference |
---|---|---|---|---|
Vincristine | Vinca alkaloid | 0.624 | 0.695 | [1] |
Vinblastine | Vinca alkaloid | 0.604 | 0.700 | [1] |
Maytansine | Ansamycin | 0.560 | 0.758 | [1] |
Correlations exceeding 0.60 are generally accepted to indicate mechanistic alignment; thus PC-046 behaves as a novel diaryl-oxazole microtubule destabiliser that parallels, yet is structurally distinct from, the vinca class [1].
Two independent isogenic models establish a reproducible, approximately two-fold sensitivity gain when the tumour-suppressor gene deleted in pancreas cancer locus 4 (SMAD4) is absent (Table 4).
Isogenic pair | SMAD4 status | Fifty percent growth-inhibition value (nM) | Sensitivity fold-shift | Reference |
---|---|---|---|---|
HCT-116 colorectal cells | Wild type | 100 | – | [1] |
Homozygous deleted | 52 | ↑ 1.9 | [1] | |
BxPC-3 pancreatic cells | Wild type | 13 | – | [2] |
Homozygous deleted | 7.5 | ↑ 1.7 | [2] |
Although the magnitude is modest, these data confirm that loss of SMAD4 increases tumour cell susceptibility to PC-046 [1] [2].
PC-046 retains activity in models that commonly defeat classic microtubule inhibitors (Table 5).
Parental line | Resistant variant (mechanism) | Fifty percent growth-inhibition value (nM) | Fold-change vs parent | Interpretation | Reference |
---|---|---|---|---|---|
RPMI 8226 | RPMI 8226/Dox40 (multiple drug resistance protein 1 over-expression) | 188 vs 134 | 1.4 | Minimal cross-resistance | [1] |
H69S | H69AR (multidrug resistance-associated protein over-expression) | 491 vs 241 | 2.0 | Moderate resistance | [1] |
Absence of marked cross-resistance to the adenosine-triphosphate-binding cassette transporter multiple drug resistance protein 1 distinguishes PC-046 from many natural-product microtubule agents [1]. The moderate two-fold shift seen with multidrug resistance-associated protein indicates partial, but not absolute, retention of efficacy [1].